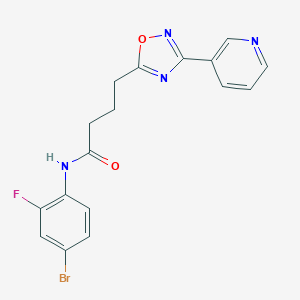
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as BDOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDOB is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act through the modulation of the GABAergic system. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to an increase in the inhibitory tone in the brain, resulting in its pharmacological effects.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to have a variety of biochemical and physiological effects. It has been reported to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been reported to have analgesic effects, which may be due to its ability to enhance the activity of GABA-A receptors in the spinal cord. Additionally, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to have anticonvulsant effects, which may be due to its ability to enhance the activity of GABA-A receptors in the brain.
実験室実験の利点と制限
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and has a long shelf-life, which makes it suitable for use in long-term experiments. However, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, which makes it difficult to interpret its pharmacological effects.
将来の方向性
There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, particularly in the context of neurodegenerative diseases. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be further explored to gain a better understanding of its pharmacological effects. Overall, N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has significant potential for use in scientific research, and further studies are warranted to fully explore its potential applications.
合成法
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been synthesized through a variety of methods, including the reaction of 4-bromo-2,6-dimethylphenylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling with butanoyl chloride. The resulting compound was purified through column chromatography to obtain N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. Other methods have also been reported, including the reaction of 4-bromo-2,6-dimethylphenylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide, followed by the coupling with butanoyl chloride.
科学的研究の応用
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in scientific research. It has been reported to have a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides and alpha-synuclein.
特性
製品名 |
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
分子式 |
C20H20BrN3O2 |
分子量 |
414.3 g/mol |
IUPAC名 |
N-(4-bromo-2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H20BrN3O2/c1-13-11-16(21)12-14(2)19(13)22-17(25)9-6-10-18-23-20(24-26-18)15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,22,25) |
InChIキー |
URPYJNZPSWRIGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C)Br |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)
![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)